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Compound of Interest

Compound Name: VX-150

Cat. No.: B15590537 Get Quote

Welcome to the technical support center for researchers, scientists, and drug development

professionals. This resource provides troubleshooting guides and frequently asked questions

(FAQs) to address the metabolic characteristics of VX-150. As a prodrug, VX-150 is designed

for rapid conversion to its pharmacologically active metabolite. This guide focuses on

understanding this conversion and assessing the metabolic profile of the active moiety.

Frequently Asked Questions (FAQs)
Q1: What is VX-150 and what is its primary metabolic pathway? A1: VX-150 is an orally

bioavailable prodrug developed for the treatment of pain.[1][2] Its primary metabolic pathway is

a rapid and extensive conversion to its active metabolite, VX-150M (also known as VRT-

1207355), which is a highly selective inhibitor of the NaV1.8 sodium channel.[2][3][4][5][6] This

conversion is a designed feature of the drug, not a sign of unwanted instability. The active

metabolite, VX-150M, is responsible for the therapeutic effect.[4][7]

Q2: My in vitro results for VX-150 are inconsistent. What could be the cause? A2: Inconsistency

in in vitro assays with VX-150 often stems from variable conversion of the prodrug to its active

metabolite, VX-150M. The rate and extent of this conversion can depend on the specific

biological matrix used (e.g., liver microsomes, S9 fractions, hepatocytes, plasma) and the

presence of requisite enzymes, which can differ between species.[8][9] It is crucial to

simultaneously quantify both the parent prodrug (VX-150) and the active metabolite (VX-150M)

to get a complete picture.
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Q3: How stable is the active metabolite, VX-150M? A3: Preclinical in vitro studies suggest that

the active metabolite, VX-150M, has a low turnover in human liver microsomes.[3][6][10] In vivo

pharmacokinetic studies in rats after intravenous administration showed that VX-150M is

eliminated with a terminal half-life of 1.33 hours and has low clearance.[3][6]

Q4: Why might VX-150 require high doses in clinical trials if its active metabolite appears stable

in preclinical models? A4: The need for high or frequent dosing in clinical trials can be

influenced by multiple factors beyond the metabolic stability of the active compound in liver

microsomes.[11][12] These can include:

First-pass metabolism: Significant conversion or metabolism in the gut wall or liver before the

drug reaches systemic circulation.

Plasma protein binding: High binding to plasma proteins can limit the amount of free, active

drug available to reach the target site.[3][6]

Tissue distribution: The volume of distribution affects the concentration of the drug at the site

of action.

Non-CYP mediated clearance: Clearance by enzymes not present in microsomal

preparations (e.g., esterases in plasma, cytosolic enzymes).[8]

Pharmacokinetics of the prodrug: The absorption and conversion kinetics of VX-150 itself will

dictate the exposure profile of the active metabolite.

Q5: What are the known metabolites of VX-150? A5: The primary and functionally essential

metabolite is the active moiety, VX-150M (VRT-1207355).[1] Clinical trial documents also make

reference to another metabolite, designated M5 (VRT-1268114), although detailed public

information on its structure and activity is limited.[13]

Q6: I'm observing rapid loss of VX-150 in my assay but am not detecting the expected amount

of VX-150M. What should I troubleshoot? A6: This discrepancy could arise from several issues:

Analytical Method: Ensure your extraction and LC-MS/MS method is optimized for both VX-
150 and VX-150M, as they may have different chemical properties affecting recovery and

ionization efficiency.[6]
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Further Metabolism: The active metabolite, VX-150M, may be undergoing further metabolism

to other unquantified metabolites (like M5) in your system.[8][13]

Reagent/Buffer Instability: The compound may be unstable in the assay buffer or due to non-

enzymatic degradation under the experimental conditions (e.g., pH, temperature, light

exposure).[14] It is crucial to run a control incubation in a buffer without the biological matrix

to test for this.

Troubleshooting Guide: In Vitro Metabolism Assays
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Problem Potential Cause Recommended Solution

High variability in VX-150

concentration across

replicates.

Inconsistent enzyme activity in

matrix aliquots. Pipetting

errors. Incomplete reaction

stopping.

Ensure homogenous mixing of

the microsomal or hepatocyte

suspension before aliquoting.

Use calibrated pipettes and a

consistent, rapid method for

adding the stop solution (e.g.,

cold acetonitrile with internal

standard).[8]

Low overall recovery of drug

(VX-150 + VX-150M).

Non-specific binding to

labware (e.g., plastic plates,

tubes). Poor extraction

efficiency for one or both

compounds.

Use low-binding plates/tubes.

Test different extraction

solvents or methods (e.g.,

protein precipitation vs. liquid-

liquid extraction). Include an

internal standard to normalize

for recovery variability.

VX-150M is stable in

microsomes but shows high

clearance in hepatocytes.

The active metabolite is

cleared by Phase II

conjugation enzymes (e.g.,

UGTs) or transporters that are

present in hepatocytes but not

in microsomes.[8]

Confirm the presence of

conjugated metabolites using

LC-MS/MS. If conjugation is

confirmed, structural

modifications to block the

conjugation site may be

necessary for analog design.

Discrepancy between in vitro

data and in vivo

pharmacokinetics.

Contribution of non-hepatic

clearance (e.g., renal, gut).

Role of transporters not

captured in in vitro models.

Species differences in

metabolism.

Conduct in vitro studies using

matrices from multiple species.

[9] Evaluate stability in plasma

and intestinal S9 fractions. Use

more complex models like liver

slices or perfused liver studies

to better mimic the in vivo

environment.

Data Presentation
Table 1: Summary of In Vitro Properties of VX-150 Active Metabolite (VX-150M)
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Parameter Value Species Source

Permeability (Caco-2)
6.1 x 10⁻⁶ cm/s

(Moderate)
N/A [3][10]

Plasma Protein

Binding
96.2% - 97.5% (High) Rat [3][6][10]

Metabolic Stability Low turnover
Human Liver

Microsomes
[3][6][10]

Table 2: Summary of Rat Pharmacokinetic Parameters for VX-150 Active Metabolite (VX-150M)

Administr
ation

Dose T½ (h)
CL
(mL/min/k
g)

Tₘₐₓ (h)
Oral
Bioavaila
bility (%)

Source

Intravenou

s
1 mg/kg 1.33 8.91 N/A N/A [3][6]

Oral 5 mg/kg - - 0.19 - 0.36
26.67% -

36.11%
[3][6]

Oral 10 mg/kg - - 0.19 - 0.36
26.67% -

36.11%
[3][6]

Oral 20 mg/kg - - 0.19 - 0.36
26.67% -

36.11%
[3][6]

Experimental Protocols
Protocol 1: In Vitro Metabolic Stability of VX-150M in Human Liver Microsomes (HLM)

Preparation:

Prepare a 1 M stock solution of VX-150M in DMSO. Serially dilute to create working

solutions.
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Thaw pooled human liver microsomes (HLM) on ice. Dilute to a final protein concentration

of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

Prepare an NADPH regenerating system solution (e.g., NADP+, glucose-6-phosphate,

and glucose-6-phosphate dehydrogenase) in 0.1 M phosphate buffer.

Incubation:

In a 96-well plate, add the diluted HLM suspension.

Add the VX-150M working solution to achieve a final concentration of 1 µM.

Pre-incubate the plate at 37°C for 10 minutes with shaking.

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

Sampling & Analysis:

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3

volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally

similar, stable compound).

Include a negative control sample with no NADPH regenerating system to assess non-

enzymatic degradation.

Centrifuge the plate at 4°C to pellet the precipitated protein.

Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the

remaining VX-150M.

Data Calculation:

Plot the natural logarithm of the percentage of VX-150M remaining versus time.

Calculate the elimination rate constant (k) from the slope of the linear regression (slope = -

k).

Calculate the half-life (t½) = 0.693 / k.
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Calculate intrinsic clearance (CLᵢₙₜ) = (k / microsomal protein concentration).

Protocol 2: Quantitative Analysis of VX-150M in Rat Plasma via UPLC-MS/MS

This protocol is adapted from the methodology described for the preclinical pharmacokinetic

study of VX-150M.[3][6]

Sample Preparation (Protein Precipitation):

To 50 µL of rat plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing

an internal standard.

Vortex for 1 minute to precipitate proteins.

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream

of nitrogen.

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with

0.1% formic acid).

Chromatographic Conditions:

System: UPLC system (e.g., Waters ACQUITY).

Column: C18 column (e.g., Waters ACQUITY BEH C18, 1.7 µm, 2.1 x 50 mm).[3][6]

Mobile Phase A: 0.1% formic acid in water.[3][6]

Mobile Phase B: Acetonitrile.[3][6]

Gradient: Develop a suitable gradient to separate VX-150M from plasma components and

the internal standard.

Flow Rate: 0.4 mL/min.

Injection Volume: 5 µL.
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Mass Spectrometry Conditions:

System: Triple quadrupole mass spectrometer.

Ionization Mode: Positive electrospray ionization (ESI+).

Detection Mode: Multiple Reaction Monitoring (MRM).[6]

MRM Transitions: Optimize parent > fragment ion transitions for both VX-150M and the

internal standard by infusing pure solutions.

Quantification:

Generate a calibration curve by spiking known concentrations of VX-150M into blank rat

plasma and processing as described above.

Plot the peak area ratio (VX-150M / Internal Standard) against the nominal concentration

and apply a linear regression.

Quantify unknown samples using the regression equation from the calibration curve. The

validated range in the cited study was 1–2000 ng/mL.[3][6]
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Caption: Workflow for Investigating the Metabolism of a Prodrug.
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Caption: Metabolic Activation and Mechanism of Action for VX-150.
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Unexpected Result:
High Clearance or

Low Metabolite Formation

Is the compound stable in buffer
(no enzymes/cofactors)?

Chemical instability is not the issue.

Yes

Solution: Adjust buffer pH, temp,
or protect from light. Re-test.

No

Is total drug recovery
(parent + metabolite) >85%?

Analytical recovery is acceptable.

Yes

Problem: Non-specific binding or
poor extraction. Solution: Use

low-bind plates, optimize extraction.

No

Are other metabolites being formed?

Problem: Active metabolite is
undergoing further metabolism.

Solution: Use metabolite ID studies.

Yes

Conclusion: The biological system
(e.g., hepatocytes) has high

activity for the primary conversion.

No

Click to download full resolution via product page

Caption: Troubleshooting Tree for In Vitro Metabolism Assays.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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